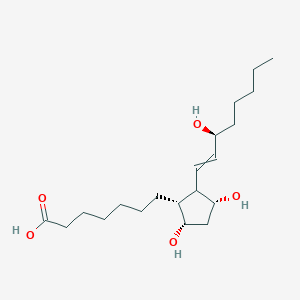

15-keto Prostaglandin F1alpha

Beschreibung

Eigenschaften

CAS-Nummer |

21562-58-3 |

|---|---|

Molekularformel |

C20H34O5 |

Molekulargewicht |

354.5 g/mol |

IUPAC-Name |

7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E)-3-oxooct-1-enyl]cyclopentyl]heptanoic acid |

InChI |

InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h12-13,16-19,22-23H,2-11,14H2,1H3,(H,24,25)/b13-12+/t16-,17-,18+,19-/m1/s1 |

InChI-Schlüssel |

QPXXPLNAYDQELM-QNXXGYPUSA-N |

SMILES |

CCCCCC(C=CC1C(CC(C1CCCCCCC(=O)O)O)O)O |

Isomerische SMILES |

CCCCCC(=O)/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1CCCCCCC(=O)O)O)O |

Kanonische SMILES |

CCCCCC(=O)C=CC1C(CC(C1CCCCCCC(=O)O)O)O |

Synonyme |

15-keto PGF1α |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the 15-keto Prostaglandin F1α Synthesis Pathway for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, biological significance, and analytical measurement of 15-keto Prostaglandin F1α (15-keto-PGF1α). Designed for researchers, scientists, and professionals in drug development, this document delves into the biochemical intricacies of the prostaglandin metabolic pathways, offering field-proven insights and detailed methodologies.

Section 1: Introduction to Prostaglandins and the Significance of 15-keto Metabolites

Prostaglandins are a group of physiologically active lipid compounds derived from arachidonic acid. They play crucial roles in a wide array of biological processes, including inflammation, blood flow, the formation of blood clots, and the induction of labor. The cyclooxygenase (COX) enzyme system is the primary pathway for the conversion of arachidonic acid into prostaglandins.[1]

The biological activity of prostaglandins is tightly regulated, not only through controlled synthesis but also through rapid metabolic inactivation. A key step in this inactivation is the oxidation of the hydroxyl group at carbon 15, a reaction catalyzed by the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH). This conversion to a 15-keto moiety drastically reduces the biological activity of most prostaglandins in mammals.[2][3] Consequently, the measurement of these stable 15-keto metabolites serves as a reliable indicator of the in vivo production of their parent prostaglandins.

This guide focuses on 15-keto-PGF1α, a metabolite of Prostaglandin F1α (PGF1α). Understanding its synthesis pathway is critical for researchers investigating the roles of PGF1α and its precursors, such as prostacyclin (PGI2), in various physiological and pathological states.

Section 2: The Biochemical Pathway of 15-keto Prostaglandin F1α Synthesis

The formation of 15-keto-PGF1α is a multi-step process that begins with the release of arachidonic acid from the cell membrane and proceeds through the cyclooxygenase pathway, leading to the synthesis of PGF1α, which is then metabolized by 15-PGDH.

The Cyclooxygenase (COX) Pathway: From Arachidonic Acid to Prostaglandin Precursors

The synthesis of all prostaglandins begins with the liberation of arachidonic acid from membrane phospholipids by phospholipase A2. Arachidonic acid is then converted into the unstable intermediate Prostaglandin H2 (PGH2) by the action of cyclooxygenase (COX) enzymes, also known as prostaglandin-endoperoxide synthases (PTGS).[4][5] There are two main isoforms of this enzyme:

-

COX-1: A constitutively expressed enzyme involved in physiological functions.

-

COX-2: An inducible enzyme, the expression of which is upregulated during inflammation.

PGH2 serves as a common precursor for the synthesis of various prostanoids, including PGF1α.

Formation of PGF1α

Prostaglandin F1α is primarily formed through the non-enzymatic hydration of Prostacyclin (PGI2). PGI2 is synthesized from PGH2 by the enzyme prostacyclin synthase. PGI2 is a potent vasodilator and inhibitor of platelet aggregation but is chemically unstable, with a half-life of only 2-3 minutes. It rapidly hydrolyzes to the more stable 6-keto-PGF1α.[6] Further enzymatic reduction of the C9-keto group of other prostaglandin precursors can also lead to the formation of PGF series prostaglandins.

The Role of 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH)

The final and rate-limiting step in the formation of 15-keto-PGF1α is the oxidation of PGF1α by 15-hydroxyprostaglandin dehydrogenase (15-PGDH). This NAD+-dependent enzyme catalyzes the conversion of the 15-hydroxyl group of prostaglandins into a 15-keto group, leading to their biological inactivation.[2][7][8]

Enzyme Characteristics:

| Property | Description |

| Enzyme Commission No. | EC 1.1.1.141 |

| Systematic Name | (5Z,13E)-(15S)-11alpha,15-dihydroxy-9-oxoprost-13-enoate:NAD+ 15-oxidoreductase |

| Cofactor | NAD+ |

| Function | Catalyzes the rate-limiting step in prostaglandin degradation. |

| Substrates | Prostaglandins with a 15(S)-hydroxyl group, including PGE2, PGD2, and PGF2α. |

Inhibition of 15-PGDH is an active area of research, as it can elevate local prostaglandin levels, which may promote tissue regeneration in various organs, including muscle, bone, and the liver.[2]

Section 3: Biological Significance and Applications in Research

While 15-keto-PGF1α itself is considered biologically inactive in mammals, its measurement, along with that of other stable prostaglandin metabolites, is of significant interest to researchers.

A Stable Biomarker for In Vivo Prostaglandin Synthesis

Due to the short half-life of primary prostaglandins like PGI2 and PGF2α, direct measurement of these compounds in biological fluids is often unreliable. Their stable metabolites, however, provide a more accurate reflection of their systemic or local production. For instance, the measurement of 13,14-dihydro-15-keto-PGF2α is a well-established method for assessing the in vivo production of PGF2α.[9] Similarly, quantifying 15-keto-PGF1α can provide insights into the synthesis of its precursors.

Clinical and Research Relevance

The measurement of prostaglandin metabolites has proven valuable in various research and clinical contexts:

-

Pregnancy and Parturition: PGF2α and its metabolite 13,14-dihydro-15-keto-PGF2α (PGFM) are involved in luteolysis and the initiation of labor. PGFM has been used as a non-invasive marker for pregnancy diagnosis in several animal species.[9][10]

-

Inflammation and Disease: Elevated levels of prostaglandin metabolites can be indicative of inflammatory processes and have been studied in the context of various diseases, including cardiovascular and inflammatory bowel diseases.

-

Drug Development: The development of drugs targeting the prostaglandin pathway, such as COX inhibitors and 15-PGDH inhibitors, relies on the accurate measurement of prostaglandin metabolites to assess drug efficacy and mechanism of action.

While 15-keto metabolites are generally considered inactive, some recent evidence suggests that 15-keto-PGE2 may possess its own biological activity, acting as a partial agonist at certain prostaglandin receptors.[3][11] This raises the possibility that other 15-keto metabolites could also have unappreciated biological roles.

Section 4: Methodologies for the Quantification of 15-keto-PGF1α and Related Metabolites

The accurate quantification of 15-keto-PGF1α and other prostaglandin metabolites requires robust and validated analytical methods. The choice of method often depends on the required sensitivity, specificity, and sample throughput.

Sample Preparation: A Critical First Step

Proper sample collection and preparation are paramount for obtaining reliable data due to the rapid ex vivo formation and degradation of prostaglandins.

Key Considerations for Sample Handling:

| Parameter | Recommendation | Rationale |

| Speed and Temperature | Process samples quickly and maintain them on ice. | Minimizes enzymatic activity and chemical degradation. |

| Anticoagulants | For plasma, use EDTA-containing tubes. | Chelates calcium, which is required for phospholipase A2 activity. |

| Inhibitors | Consider adding COX inhibitors (e.g., indomethacin) to samples immediately after collection. | Prevents artificial ex vivo synthesis of prostaglandins. |

| Storage | Store samples at -80°C for long-term stability. | Prevents degradation of analytes. |

Solid-Phase Extraction (SPE) for Sample Clean-up and Concentration

Biological matrices such as plasma and urine are complex and can interfere with analytical assays. Solid-phase extraction is a common technique used to purify and concentrate prostaglandins and their metabolites prior to analysis.

A Generic SPE Protocol for Prostaglandins from Plasma/Urine:

-

Acidify the sample: Adjust the pH of the sample to ~3.0 with a suitable acid (e.g., HCl). This protonates the carboxylic acid group of the prostaglandins, making them less polar.

-

Condition the SPE cartridge: Use a C18 reverse-phase SPE cartridge. Condition the cartridge by washing with ethanol followed by deionized water.

-

Load the sample: Apply the acidified sample to the conditioned cartridge.

-

Wash the cartridge: Wash the cartridge with a non-polar solvent (e.g., 15% ethanol followed by hexane) to remove interfering substances.

-

Elute the analytes: Elute the prostaglandins with a more polar solvent, such as ethyl acetate or methyl formate.

-

Dry and reconstitute: Evaporate the elution solvent under a stream of nitrogen and reconstitute the sample in the appropriate assay buffer.

Analytical Techniques

ELISA is a widely used technique for the quantification of prostaglandin metabolites due to its high sensitivity and throughput. Commercially available ELISA kits are typically competitive assays.

General ELISA Protocol:

-

Plate Coating: A microtiter plate is pre-coated with an antibody specific for the target metabolite.

-

Competitive Binding: Standards or prepared samples are added to the wells, along with a fixed amount of enzyme-conjugated (e.g., alkaline phosphatase or horseradish peroxidase) target metabolite. The sample metabolite and the enzyme-conjugated metabolite compete for binding to the antibody.

-

Washing: The plate is washed to remove unbound reagents.

-

Substrate Addition: A substrate for the enzyme is added, resulting in a colorimetric reaction.

-

Signal Detection: The absorbance is read using a microplate reader. The intensity of the color is inversely proportional to the concentration of the metabolite in the sample.

-

Quantification: A standard curve is generated using known concentrations of the metabolite to determine the concentration in the unknown samples.

LC-MS/MS is a highly specific and sensitive method for the simultaneous quantification of multiple prostaglandin metabolites.[12][13][14]

Typical LC-MS/MS Workflow:

-

Sample Preparation: Samples are prepared as described above, often including the addition of a stable isotope-labeled internal standard for each analyte to ensure accurate quantification.

-

Chromatographic Separation: The extracted sample is injected into a liquid chromatography system, typically using a reverse-phase column, to separate the different prostaglandin metabolites based on their physicochemical properties.

-

Ionization: The separated analytes are introduced into the mass spectrometer and ionized, most commonly using electrospray ionization (ESI).

-

Mass Analysis: The mass spectrometer is operated in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode. In this mode, a specific precursor ion (the molecular ion of the analyte) is selected, fragmented, and a specific product ion is detected. This highly selective detection method minimizes interference from other molecules in the sample.

-

Quantification: The analyte concentration is determined by comparing the peak area of the analyte to that of its corresponding internal standard.

Comparison of Analytical Methods:

| Feature | ELISA | LC-MS/MS |

| Specificity | Good, but can be subject to cross-reactivity. | Excellent, due to SRM/MRM detection. |

| Sensitivity | High (pg/mL range). | Very high (pg/mL to fg/mL range). |

| Throughput | High (multiple samples on a 96-well plate). | Moderate to high, depending on the LC method. |

| Multiplexing | Typically measures one analyte per assay. | Can measure multiple analytes simultaneously. |

| Cost | Relatively low cost per sample. | Higher initial instrument cost and operational complexity. |

| Validation | Requires validation of antibody specificity. | Requires careful optimization of chromatographic and mass spectrometric parameters. |

Section 5: Conclusion and Future Directions

The synthesis of 15-keto-PGF1α is a key step in the catabolism of PGF1α, a process that is central to the regulation of prostaglandin signaling. While often viewed as an inactive metabolite, the measurement of 15-keto-PGF1α and related compounds provides an invaluable tool for researchers and drug developers to probe the activity of the cyclooxygenase pathway in vivo. The choice of analytical methodology, from high-throughput ELISAs to the highly specific and sensitive LC-MS/MS, should be tailored to the specific research question and the available resources. As our understanding of the nuanced roles of prostaglandin metabolites continues to evolve, the accurate and reliable measurement of these compounds will remain a cornerstone of research in inflammation, cardiovascular disease, and beyond.

References

-

Abbara, C., et al. (2012). Determination of 6-keto prostaglandin F1α and its metabolites in human plasma by LC-MS/MS. Journal of Chromatography B, 899, 54-61. Available at: [Link]

-

Wikipedia. (2023). 15-hydroxyprostaglandin dehydrogenase (NAD+). Retrieved from [Link]

-

Nangaku, M., & Inagi, R. (2003). Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney. Kidney International, 63(1), 38-44. Available at: [Link]

-

Finkenwirth, P., et al. (2012). Using PGFM (13,14-dihydro-15-keto-prostaglandin F2α) as a non-invasive pregnancy marker for felids. Theriogenology, 77(7), 1404-1412. Available at: [Link]

-

Mendez, M., et al. (2020). 15-Keto-PGE2 acts as a biased/partial agonist to terminate PGE2-evoked signaling. The Journal of Biological Chemistry, 295(46), 15571-15585. Available at: [Link]

-

Tai, H. H., et al. (2011). Regulation of 15-hydroxyprostaglandin dehydrogenase (15-PGDH) by non-steroidal anti-inflammatory drugs (NSAIDs). Prostaglandins & Other Lipid Mediators, 96(1-4), 37-40. Available at: [Link]

-

Rosenkranz, B., et al. (1980). Metabolism of prostacyclin and 6-keto-prostaglandin F1 alpha in man. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 619(2), 207-213. Available at: [Link]

-

Wikipedia. (2023). Cyclooxygenase. Retrieved from [Link]

-

Song, W. L., et al. (2011). Development and validation of a LC/MS/MS method for 6-keto PGF1α, a metabolite of prostacyclin (PGI₂). Journal of Chromatography B, 879(30), 3503-3508. Available at: [Link]

-

Song, J., et al. (2020). Assessment of human plasma and urine sample preparation for reproducible and high-throughput UHPLC-MS clinical metabolic phenotyping. Analyst, 145(16), 5424-5435. Available at: [Link]

-

Ricther, K., et al. (2022). Prostanoid Metabolites as Biomarkers in Human Disease. International Journal of Molecular Sciences, 23(15), 8676. Available at: [Link]

-

Niesen, F. H., et al. (2010). High-Affinity Inhibitors of Human NAD+-Dependent 15-Hydroxyprostaglandin Dehydrogenase: Mechanisms of Inhibition and Structure-Activity Relationships. PLoS ONE, 5(11), e13719. Available at: [Link]

-

Gouveia-Figueira, S., & Nording, M. L. (2015). An Efficient Sample Preparation Method for High-Throughput Analysis of 15(S)-8-iso-PGF2α in Plasma and Urine by Enzyme Immunoassay. Journal of Visualized Experiments, (99), e52792. Available at: [Link]

-

Edwards, J. L., et al. (2017). Use of urinary 13,14, dihydro-15-keto-prostaglandin F2α (PGFM) concentrations to diagnose pregnancy and predict parturition in the giant panda (Ailuropoda melanolecua). PLoS ONE, 12(9), e0183622. Available at: [Link]

-

Sino Biological. (n.d.). 15-PGDH General Information. Retrieved from [Link]

Sources

- 1. Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 15-hydroxyprostaglandin dehydrogenase (NAD+) - Wikipedia [en.wikipedia.org]

- 3. 15-Keto-PGE2 acts as a biased/partial agonist to terminate PGE2-evoked signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cyclooxygenase - Wikipedia [en.wikipedia.org]

- 5. frontierspartnerships.org [frontierspartnerships.org]

- 6. caymanchem.com [caymanchem.com]

- 7. Potent and selective inhibitors of NAD+-dependent 15-hydroxyprostaglandin dehydrogenase (HPGD) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. sinobiological.com [sinobiological.com]

- 9. researchgate.net [researchgate.net]

- 10. Use of urinary 13,14, dihydro-15-keto-prostaglandin F2α (PGFM) concentrations to diagnose pregnancy and predict parturition in the giant panda (Ailuropoda melanolecua) | PLOS One [journals.plos.org]

- 11. edoc.mdc-berlin.de [edoc.mdc-berlin.de]

- 12. researchgate.net [researchgate.net]

- 13. Development and validation of a LC/MS/MS method for 6-keto PGF1α, a metabolite of prostacyclin (PGI₂) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Determination of 6-keto prostaglandin F1α and its metabolites in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

The Unveiling of a Fleeting Metabolite: A Technical Guide to the Discovery and Analysis of 15-keto Prostaglandin F1α

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide delves into the scientific journey of identifying 15-keto Prostaglandin F1α (15-keto-PGF1α), a pivotal, albeit transient, metabolite in the intricate cascade of eicosanoid signaling. We will navigate through the foundational concepts of prostaglandin metabolism, pinpoint the key enzymatic processes governing the formation of 15-keto-PGF1α, and provide a detailed framework for its analytical quantification. This document is structured to provide not just a historical account, but a practical, in-depth understanding for researchers actively engaged in the fields of biochemistry, pharmacology, and drug development.

The Prostaglandin Landscape: A Prelude to Metabolism

Prostaglandins, a family of lipid compounds derived from arachidonic acid, are ubiquitous signaling molecules that play crucial roles in a myriad of physiological and pathological processes, including inflammation, pain, fever, and reproduction. Their potent and diverse biological activities necessitate a tightly regulated system of biosynthesis and catabolism to maintain cellular homeostasis. The biological impact of a prostaglandin is not solely dictated by its initial synthesis but is also intricately linked to its metabolic fate. The transformation of primary prostaglandins into various metabolites can either terminate their signaling or, in some cases, generate new bioactive entities. Understanding these metabolic pathways is therefore paramount for a comprehensive grasp of their physiological functions and for the development of targeted therapeutics.

The Discovery of a Metabolic Footprint: The Emergence of 15-keto-PGF1α

While a singular, celebrated "discovery" paper for 15-keto-PGF1α is not prominent in the historical scientific literature, its identification is intrinsically linked to the broader exploration of prostaglandin metabolism that flourished in the 1970s. The focus of much of this early work was on the more abundant and biologically active prostaglandins like PGE2 and PGF2α. However, foundational studies on the enzymatic degradation of prostaglandins laid the groundwork for identifying their various metabolites.

A pivotal area of investigation was the action of the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH) . This NAD+-dependent enzyme was identified as a key player in the biological inactivation of prostaglandins.[1] Its primary function is to catalyze the oxidation of the hydroxyl group at the C-15 position of the prostaglandin molecule, a structural feature critical for receptor binding and biological activity.[2]

One of the key early investigations that shed light on the formation of 15-keto metabolites from PGF series prostaglandins was the 1976 study by Bishai and Coceani. While investigating prostaglandin metabolism in the frog spinal cord, they identified the enzymatic conversion of PGF1α into its 15-keto and subsequent 15-keto-13,14-dihydro metabolites.[3] This study provided direct evidence for the existence of a metabolic pathway that deactivates PGF1α via the action of 15-PGDH.

The discovery of 15-keto-PGF1α was therefore a logical and experimentally verified step in the elucidation of the prostaglandin metabolic cascade. It was recognized as the initial, transient product of PGF1α inactivation, a biochemical "footprint" indicating the activity of 15-PGDH on its substrate.

The Biochemical Blueprint: Biosynthesis and Inactivation

The journey from the essential fatty acid, arachidonic acid, to the inactive metabolite, 15-keto-PGF1α, is a well-defined enzymatic pathway.

From Arachidonic Acid to PGF1α

The biosynthesis of PGF1α begins with the release of arachidonic acid from the cell membrane by phospholipase A2. Arachidonic acid is then acted upon by the cyclooxygenase (COX) enzymes, COX-1 and COX-2, which catalyze a two-step reaction to form the unstable endoperoxide intermediate, Prostaglandin H2 (PGH2). PGH2 serves as a common precursor for various prostaglandins. The specific synthesis of PGF1α from PGH2 is less direct than that of other primary prostaglandins and can occur via different enzymatic routes, including the reduction of PGD1 or PGE1.

The Critical Inactivation Step: Formation of 15-keto-PGF1α

The biological activity of PGF1α is rapidly terminated by the enzymatic action of 15-hydroxyprostaglandin dehydrogenase (15-PGDH). This enzyme, encoded by the HPGD gene, is widely distributed in various tissues and is the rate-limiting enzyme in prostaglandin degradation.[4] 15-PGDH specifically targets the C-15 hydroxyl group of PGF1α, oxidizing it to a ketone. This single enzymatic step yields 15-keto-Prostaglandin F1α .[2] This structural modification drastically reduces the affinity of the molecule for its receptor, effectively silencing its biological signaling.[2]

Further metabolic steps, such as the reduction of the C-13,14 double bond by 15-oxo-prostaglandin Δ13-reductase, lead to the formation of 13,14-dihydro-15-keto-PGF1α, a more stable metabolite that is often measured as an indicator of in vivo PGF1α production.

Biosynthesis of 15-keto-PGF1α from Arachidonic Acid.

Physiological Significance: A Tale of Attenuated Activity

In mammals, the conversion of PGF1α to 15-keto-PGF1α is primarily a deactivation step. The oxidation of the C-15 hydroxyl group significantly diminishes the molecule's ability to bind to and activate prostaglandin receptors.[2] Therefore, 15-keto-PGF1α is generally considered to be a biologically inactive metabolite.

However, it is crucial to recognize that the term "inactive" can be relative. While 15-keto-PGF1α does not exhibit the potent effects of its precursor, the possibility of it possessing subtle or as-yet-undiscovered biological activities cannot be entirely dismissed. For instance, studies on the related metabolite, 15-keto-PGE2, have revealed that it can modulate cellular signaling pathways, such as STAT3 signaling, and exert anti-proliferative effects in certain cancer cells.[5] While direct evidence for similar roles for 15-keto-PGF1α is currently lacking, these findings underscore the importance of not completely disregarding the potential bioactivity of prostaglandin metabolites.

In certain non-mammalian species, such as fish, 15-keto prostaglandins can have significant biological roles, acting as potent pheromones.[2] This highlights the diverse evolutionary paths of prostaglandin signaling.

Analytical Methodologies: Quantifying a Transient Metabolite

The accurate measurement of 15-keto-PGF1α in biological samples is essential for studying the metabolism of PGF1α and the activity of 15-PGDH. Due to its transient nature and typically low concentrations, sensitive and specific analytical methods are required. The two primary techniques employed are Radioimmunoassay (RIA) and Mass Spectrometry (MS).

Radioimmunoassay (RIA)

RIA is a highly sensitive immunological technique that has been historically used for the quantification of prostaglandins and their metabolites.

-

Sample Preparation:

-

Collect biological samples (e.g., plasma, tissue homogenates) and immediately add a 15-PGDH inhibitor to prevent ex vivo metabolism of PGF1α.

-

Acidify the sample to a pH of approximately 3.5 with a suitable acid (e.g., citric acid).

-

Perform a liquid-liquid extraction of the prostaglandins using an organic solvent such as ethyl acetate or diethyl ether.

-

Evaporate the organic solvent to dryness under a stream of nitrogen.

-

Reconstitute the sample in an appropriate assay buffer.

-

-

Chromatographic Separation (Optional but Recommended for Specificity):

-

To enhance the specificity of the assay, the extracted sample can be subjected to a chromatographic step, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), to separate 15-keto-PGF1α from other cross-reacting prostaglandins.[6]

-

-

Radioimmunoassay Procedure:

-

Prepare a standard curve using known concentrations of unlabeled 15-keto-PGF1α.

-

In a series of tubes, add a fixed amount of radiolabeled 15-keto-PGF1α (e.g., tritiated) and a specific antibody raised against 15-keto-PGF1α.

-

Add either the standards or the prepared samples to the respective tubes.

-

Incubate the mixture to allow for competitive binding between the labeled and unlabeled 15-keto-PGF1α for the antibody binding sites.

-

Separate the antibody-bound fraction from the free fraction. This is commonly achieved by adding a dextran-coated charcoal suspension, which adsorbs the free radiolabeled prostaglandin, followed by centrifugation.[7]

-

Measure the radioactivity in either the bound or free fraction using a scintillation counter.

-

-

Data Analysis:

-

Plot the radioactivity of the standards against their concentrations to generate a standard curve.

-

Determine the concentration of 15-keto-PGF1α in the samples by interpolating their radioactivity values on the standard curve.

-

Experimental Workflow for Radioimmunoassay of 15-keto-PGF1α.

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), has become the gold standard for the definitive identification and quantification of prostaglandins and their metabolites due to its high specificity and sensitivity.[8]

-

Derivatization: Prostaglandins are often derivatized prior to GC-MS analysis to improve their volatility and chromatographic properties. Common derivatization steps include methylation of the carboxylic acid group and formation of methoxime derivatives of the ketone groups, followed by silylation of the hydroxyl groups.

-

Internal Standards: The use of a stable isotope-labeled internal standard (e.g., deuterated 15-keto-PGF1α) is crucial for accurate quantification, as it corrects for sample loss during extraction and derivatization, as well as for variations in ionization efficiency.

-

LC-MS/MS: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers the advantage of analyzing underivatized prostaglandins directly from the sample extract. The use of selected reaction monitoring (SRM) provides excellent selectivity and sensitivity for quantifying low-abundance metabolites like 15-keto-PGF1α in complex biological matrices.

Table 1: Comparison of Analytical Methods for 15-keto-PGF1α

| Feature | Radioimmunoassay (RIA) | Mass Spectrometry (MS) |

| Principle | Competitive immunoassay | Mass-to-charge ratio detection |

| Sensitivity | High (picogram range) | Very High (femtogram range) |

| Specificity | Dependent on antibody cross-reactivity | Very High (structural confirmation) |

| Throughput | High | Moderate to High |

| Cost | Relatively low | High (instrumentation) |

| Expertise | Moderate | High |

Conclusion and Future Perspectives

The discovery of 15-keto-Prostaglandin F1α was a significant step in unraveling the complex web of prostaglandin metabolism. While often viewed as a mere inactive byproduct, its formation represents a critical control point in the regulation of PGF1α signaling. The analytical tools of radioimmunoassay and, more definitively, mass spectrometry have enabled researchers to probe the dynamics of this metabolic pathway.

Future research may yet uncover subtle biological roles for 15-keto-PGF1α, challenging the long-held notion of its complete inactivity. Advances in metabolomics and lipidomics, coupled with increasingly sensitive analytical instrumentation, will undoubtedly provide a more nuanced understanding of the entire prostaglandin metabolic network and the functional significance of each of its components. For drug development professionals, a thorough understanding of the metabolic fate of prostaglandin analogues is essential for predicting their pharmacokinetic and pharmacodynamic profiles. The story of 15-keto-PGF1α serves as a compelling reminder that in the intricate world of cellular signaling, even the most fleeting of metabolites has a tale to tell.

References

-

National Center for Biotechnology Information. HPGD 15-hydroxyprostaglandin dehydrogenase [Homo sapiens (human)]. Gene ID: 3248. Available from: [Link][4]

-

Imamura, A., Yamanouchi, H., & Arima, M. (1993). Decreased 6-keto prostaglandin F1 alpha (6-keto PGF1 alpha) in patients with Lesch-Nyhan syndrome. Brain & development, 15(5), 381–383. [Link][9]

-

Kelly, R. W., & Abel, M. H. (1983). The measurement of 13,14-dihydro-15-keto prostaglandin E2 by combined gas chromatography mass spectrometry. Biomedical mass spectrometry, 10(4), 276–279. [Link][10]

-

Patel, M. K., Evans, C. E., & McEvoy, F. A. (1983). 6-Keto prostaglandin F1 alpha production in endothelial-cell cultures in response to normal and diabetic human serum. Bioscience reports, 3(1), 53–60. [Link][11]

-

Granström, E., & Kindahl, H. (1976). Radioimmunoassay for urinary metabolites of prostaglandin F2alpha. Prostaglandins, 12(5), 759–783. [Link][12]

-

Blair, I. A. (2008). Analysis of eicosanoids. Journal of lipid research, 49 Suppl(Suppl), S145–S149. [Link][8]

-

Granström, E., & Kindahl, H. (1976). Radioimmunoassays for prostaglandin metabolites. Advances in prostaglandin and thromboxane research, 1, 81–92. [13]

-

Wikipedia. (2023, December 29). 15-hydroxyprostaglandin dehydrogenase (NAD+). In Wikipedia. Retrieved January 27, 2026, from [Link][1]

-

Demers, L. M., & Derck, D. D. (1977). A radioimmunoassay for 6-keto-prostaglandin F1alpha. Advances in prostaglandin and thromboxane research, 2, 881-884. [6]

-

O'Leary, V. J., & Blair, I. A. (1985). The analysis of prostaglandins and other eicosanoids by gas chromatography-mass spectrometry. Biomedical mass spectrometry, 12(6), 277–285. [Link]

-

Demers, L. M., & Derck, D. D. (1980). A radioimmunoassay for 6-keto-prostaglandin F1 alpha. Advances in prostaglandin and thromboxane research, 6, 193–199. [7]

-

Yoden, K., & Igarashi, T. (1984). 6-Keto prostaglandin F1 alpha, thromboxane B2, and 13,14-dihydro-15-keto prostaglandin F concentrations of normotensive and preeclamptic patients during pregnancy, delivery, and the postpartum period. American journal of obstetrics and gynecology, 148(1), 10–15. [Link][14]

-

Gotor, A. A., et al. (2022). 15-keto-Prostaglandin E2 exhibits bioactive role by modulating glomerular cytoarchitecture through EP2/EP4 receptors. Life sciences, 307, 120875. [Link]

-

Creative Biolabs. (n.d.). Radioimmunoassay (RIA) Protocol & Troubleshooting. Retrieved from [Link]

-

Barrow, S. E., et al. (1986). Evidence against the formation of 13,14-dihydro-15-keto-prostaglandin F2 alpha following inhalation of prostaglandin D2 in man. Prostaglandins, 31(3), 563–568. [Link]

-

Bishai, I., & Coceani, F. (1976). Presence of 15-hydroxy prostaglandin dehydrogenase, prostaglandin-delta13-reductase and prostaglandin E-9-keto(alpha)-reductase in the frog spinal cord. Journal of neurochemistry, 26(6), 1167–1174. [Link][3]

-

UC Davis. (2019, March 6). RadioImmuno Assay (RIA) Protocol. protocols.io. [Link]

-

Ylikorkala, O., & Viinikka, L. (1981). Increased plasma immunoreactive 6-keto-prostaglandin F1 alpha levels in newborns with idiopathic respiratory distress syndrome. Pediatric research, 15(6), 896–898. [Link]

-

LIPID MAPS Structure Database. (n.d.). 13,14-dihydro-15-keto-PGE2. Retrieved from [Link]

-

Kim, K. B., et al. (2014). 15-Keto prostaglandin E2 suppresses STAT3 signaling and inhibits breast cancer cell growth and progression. Cancer prevention research (Philadelphia, Pa.), 7(10), 1056–1066. [Link][5]

-

Ingerman-Wojenski, C., et al. (1981). An enzyme-linked immunosorbent assay for 6-keto PGF1 alpha. Prostaglandins, 21(4), 659–668. [Link]

-

Rosenkranz, B., et al. (1980). Metabolism of prostacyclin and 6-keto-prostaglandin F1 alpha in man. Prostaglandins & medicine, 4(4), 257–268. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Radioimmunoassay of 13, 14-dihydro-15-keto-prostaglandin F2alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Application of Thin-Layer Chromatography-Flame Ionization Detection (TLC-FID) to Total Lipid Quantitation in Mycolic-Acid Synthesizing Rhodococcus and Williamsia Species - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A radioimmunoassay for 6-keto-prostaglandin F1alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A radioimmunoassay for 6-keto-prostaglandin F1 alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Prostanoid Metabolites as Biomarkers in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. TLC-Based Metabolite Profiling and Bioactivity-Based Scientific Validation for Use of Water Extracts in AYUSH Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A radioimmunoassay for 13, 14-dihydro-15-keto prostaglandin F2alpha with chromatography and internal recovery standard - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. avantiresearch.com [avantiresearch.com]

- 12. History of Thin-Layer Chromatography [sigmaaldrich.com]

- 13. Prostaglandins Analysis Service - Creative Proteomics [creative-proteomics.com]

- 14. uab.edu [uab.edu]

An In-depth Technical Guide to the 15-keto Prostaglandin F1α Signaling Cascade for Researchers, Scientists, and Drug Development Professionals

Introduction

15-keto-Prostaglandin F1α (15-keto-PGF1α) is a pivotal, yet often overlooked, molecule in the complex web of eicosanoid signaling. Traditionally viewed as an inactive metabolite of Prostaglandin F1α (PGF1α), recent discoveries surrounding the bioactivity of other 15-keto prostaglandins have ignited renewed interest in the potential physiological and pathological roles of 15-keto-PGF1α. This guide provides a comprehensive overview of the 15-keto-PGF1α signaling cascade, from its biosynthesis and potential downstream effects to state-of-the-art analytical methodologies for its detection and quantification. As a Senior Application Scientist, this document is crafted to blend established knowledge with emerging insights, offering a valuable resource for researchers navigating the subtleties of prostaglandin biology.

Biosynthesis and Metabolism of 15-keto-Prostaglandin F1α

The formation of 15-keto-PGF1α is a critical step in the catabolism of PGF1α. This process is primarily mediated by the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH), which catalyzes the oxidation of the 15-hydroxyl group of prostaglandins to a 15-keto group.[1][2] This conversion is a key mechanism for the biological inactivation of many prostaglandins, as the 15-hydroxyl group is crucial for high-affinity receptor binding.[3][4][5]

The biosynthetic pathway begins with the release of arachidonic acid from the cell membrane, which is then converted through a series of enzymatic steps to PGF1α. 15-PGDH then acts on PGF1α to produce 15-keto-PGF1α. This metabolite can be further reduced at the C13-C14 double bond to form 13,14-dihydro-15-keto-PGF1α, a more stable metabolite that is often used as a marker for in vivo PGF1α production.[6]

Caption: Biosynthesis pathway of 15-keto-Prostaglandin F1α.

Receptor Interaction and Downstream Signaling: A Putative Cascade

In mammals, the oxidation of the C-15 hydroxyl group to a keto group markedly attenuates the binding affinity and biological activity of prostaglandins.[3][4][5] Consequently, 15-keto-PGF1α is considered to be a significantly less potent agonist at the prostaglandin F receptor (FP receptor) compared to its parent compound, PGF1α. While direct and robust signaling by 15-keto-PGF1α at physiological concentrations is not well-established, understanding the canonical PGF1α signaling pathway provides a hypothetical framework for the potential, albeit weak, downstream effects of 15-keto-PGF1α.

The FP receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq alpha subunit. Upon agonist binding, Gq activates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7][8][9] IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[10][11] The subsequent increase in intracellular calcium, in concert with DAG, activates protein kinase C (PKC), leading to the phosphorylation of downstream target proteins and a variety of cellular responses.[12]

Caption: Putative signaling cascade of 15-keto-Prostaglandin F1α.

Physiological and Pathophysiological Significance

Given its reduced receptor affinity, the primary significance of 15-keto-PGF1α in mammalian systems is as a biomarker for the in vivo production of its parent molecule, PGF1α.[6] The levels of 15-keto-PGF1α and its more stable downstream metabolite, 13,14-dihydro-15-keto-PGF1α, can provide a more accurate reflection of PGF1α synthesis than measuring the transient PGF1α itself.

While direct evidence for the physiological roles of 15-keto-PGF1α is sparse, the functions of its precursor and the enzyme responsible for its synthesis are well-documented. PGF1α and other prostaglandins are involved in a myriad of physiological and pathological processes, including inflammation, reproduction, and blood pressure regulation.[13] The enzyme 15-PGDH, which generates 15-keto-PGF1α, has been implicated in various diseases. Downregulation of 15-PGDH is observed in several cancers, and its inhibition can promote tissue regeneration.[14] Conversely, upregulation or increased activity of 15-PGDH may play a role in certain kidney diseases.[15]

Analytical Methodologies

Accurate quantification of 15-keto-PGF1α is crucial for its use as a biomarker. Due to its low endogenous concentrations and the presence of interfering substances in biological matrices, robust analytical methods are required. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of 15-keto-PGF1α. Immunoassays, such as ELISA, can also be employed, though they may be more susceptible to cross-reactivity.

Experimental Workflow for LC-MS/MS Analysis

Caption: Experimental workflow for 15-keto-PGF1α analysis by LC-MS/MS.

Detailed Protocol: Solid-Phase Extraction (SPE) of 15-keto-PGF1α from Plasma

This protocol is adapted from established methods for other prostanoids and provides a robust starting point for the extraction of 15-keto-PGF1α.[16][17]

Materials:

-

Plasma sample

-

Internal standard (e.g., deuterated 15-keto-PGF1α)

-

0.1 M Hydrochloric acid

-

Methanol

-

Water (LC-MS grade)

-

Hexane

-

Methyl formate

-

C18 SPE cartridges

-

Vacuum manifold

-

Nitrogen evaporator

Procedure:

-

Sample Preparation: To 500 µL of plasma, add the internal standard. Allow to equilibrate.

-

Acidification: Acidify the sample to approximately pH 3 with 0.1 M hydrochloric acid. This protonates the carboxylic acid group of the prostaglandin, making it more amenable to retention on the C18 stationary phase.

-

SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with 20 mL of methanol followed by 20 mL of water. Do not allow the cartridge to dry.

-

Sample Loading: Apply the acidified plasma sample to the conditioned SPE cartridge.

-

Washing: Wash the cartridge sequentially with 20 mL of water, 20 mL of 15% (v/v) methanol in water, and 10 mL of hexane. These washes remove polar and nonpolar interferences, respectively.

-

Elution: Elute the 15-keto-PGF1α and internal standard with 15 mL of methyl formate.

-

Drying: Evaporate the methyl formate eluate to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Data Presentation: Analytical Methods for Prostaglandin Quantification

| Parameter | LC-MS/MS | ELISA |

| Principle | Separation by chromatography, detection by mass-to-charge ratio | Competitive binding to a specific antibody |

| Specificity | High (based on molecular weight and fragmentation) | Moderate to high (potential for cross-reactivity) |

| Sensitivity | High (pg/mL range) | High (pg/mL range) |

| Sample Throughput | Moderate | High |

| Instrumentation | LC system coupled to a tandem mass spectrometer | Microplate reader |

| Sample Preparation | Often requires extraction and purification | Can sometimes be used with minimal sample preparation |

Conclusion

While 15-keto-Prostaglandin F1α has historically been categorized as a mere catabolite, its role as a biomarker for PGF1α production is firmly established. The analytical techniques, particularly LC-MS/MS, provide the necessary sensitivity and specificity for its accurate quantification in complex biological samples. Although direct, potent signaling by 15-keto-PGF1α in mammals remains to be demonstrated, the emerging field of bioactive lipid metabolites warrants a closer examination of this molecule. Future research should focus on determining its binding affinities for a range of prostanoid receptors and investigating potential biological effects at supraphysiological concentrations, which may occur in specific pathological microenvironments. This comprehensive understanding will be crucial for fully elucidating the role of the complete prostaglandin network in health and disease.

References

- Strickland, D. M., et al. (1982). Measurement of 13,14-dihydro-15-keto-prostaglandin F2 alpha and 6-keto-prostaglandin F1 alpha in plasma by radioimmunoassay without prior extraction or chromatography.

- Kortz, L., et al. (2012). Lipidomic Analysis of Twenty Seven Prostanoids and Isoprostanes by Electrospray Liquid Chromatography/Tandem Mass Spectrometry. NIH Public Access.

- Rau, S., et al. (2012). Determination of 6-keto prostaglandin F1α and its metabolites in human plasma by LC-MS/MS. PubMed.

- Song, J., et al. (2011). Development and validation of a LC/MS/MS method for 6-keto PGF1α, a metabolite of prostacyclin (PGI₂). PubMed.

- Ylikorkala, O., et al. (1986).

- Tong, M., et al. (2016). 15-Hydroxyprostaglandin Dehydrogenase-derived 15-Keto-prostaglandin E2 Inhibits Cholangiocarcinoma Cell Growth through Interaction with Peroxisome Proliferator-activated Receptor-γ, SMAD2/3, and TAP63 Proteins. PMC - NIH.

- Sors, H., et al. (1988).

- Khatib, O., et al. (1988).

- Rosenkranz, B., et al. (1980). Metabolism of prostacyclin and 6-keto-prostaglandin F1 alpha in man.

-

Phenomenex. (n.d.). Sample Preparation. Retrieved from [Link]

- Wong, P. Y., et al. (1980).

- Chen, Y., et al. (2022). Packed-Fiber Solid Phase-Extraction Coupled with HPLC-MS/MS for Rapid Determination of Lipid Oxidative Damage Biomarker 8-Iso-Prostaglandin F2α in Urine. Semantic Scholar.

-

ResearchGate. (n.d.). PLC-activation by G q @BULLETGTP and DAG and IP 3 signal transduction.... Retrieved from [Link]

- Guder, Z. G., et al. (2022). 15-keto-Prostaglandin E2 exhibits bioactive role by modulating glomerular cytoarchitecture through EP2/EP4 receptors. ScienceDirect.

- Berridge, M. J. (2016). Intracellular Ca2+ sensing: role in calcium homeostasis and signaling. PMC - NIH.

-

Assay Genie. (n.d.). Technical Manual 6-keto-PGF1a/6-keto-prostaglandin F1a ELISA Kit. Retrieved from [Link]

-

Hardin, J. (n.d.). IP3 and PLC. Retrieved from [Link]

- Ramwell, P. W., et al. (1971). Functions of prostaglandins. PubMed.

- Tashjian, A. H., et al. (1984). Effects of the prostacyclin products, 6-keto prostaglandin E1 and 6-keto prostaglandin F1 alpha, on bone resorption in vitro. PubMed.

- van Winden, W. A., et al. (2019). Tandem Mass Spectrometry for 13C Metabolic Flux Analysis: Methods and Algorithms Based on EMU Framework. Frontiers in Microbiology.

- Griffin, B. W., et al. (2008). Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility. PMC - NIH.

- Jackson, M. A., & Lee, H. A. (1981). Changes in serum calcium caused by supplementation of low protein diets with keto-acid analogues in patients with chronic renal failure. PubMed.

-

Taylor & Francis. (n.d.). PLCγ – Knowledge and References. Retrieved from [Link]

- Tallman, K. A., et al. (2015).

-

ResearchGate. (n.d.). The schematic pathway of PI turnover induced by PLC. PLC isozymes.... Retrieved from [Link]

- Zhang, Y., et al. (2015).

Sources

- 1. 15-Hydroxyprostaglandin Dehydrogenase-derived 15-Keto-prostaglandin E2 Inhibits Cholangiocarcinoma Cell Growth through Interaction with Peroxisome Proliferator-activated Receptor-γ, SMAD2/3, and TAP63 Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 15-Hydroxyprostaglandin Dehydrogenase Generation of Electrophilic Lipid Signaling Mediators from Hydroxy Ω-3 Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. 15-keto Prostaglandin F1α | TargetMol [targetmol.com]

- 5. Microdetermination of the 6,15-diketo-13,14-dihydroprostaglandin F1alpha in human plasma using gas chromatography/selected ion monitoring with [18O]6,15-diketo-13,14-dihydro-prostaglandin F1alpha as an internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. researchgate.net [researchgate.net]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. researchgate.net [researchgate.net]

- 10. Intracellular Ca2+ sensing: role in calcium homeostasis and signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. IP3 and PLC [worms.zoology.wisc.edu]

- 12. Mobilization of intracellular calcium as a mechanism for the positive inotropic effect by prostaglandin F2 alpha in isolated guinea pig atria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Functions of prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Inhibition of the Prostaglandin Degrading Enzyme 15-PGDH Potentiates Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 15. edoc.mdc-berlin.de [edoc.mdc-berlin.de]

- 16. Lipidomic Analysis of Twenty Seven Prostanoids and Isoprostanes by Electrospray Liquid Chromatography/Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Determination of 6-keto prostaglandin F1α and its metabolites in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 15-keto Prostaglandin F1α as a Metabolite of PGF1α

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Prostaglandin F1α and its Metabolism

Prostaglandin F1α (PGF1α) is a member of the prostaglandin family, a group of lipid compounds that are derived from fatty acids and play crucial roles in various physiological and pathological processes. While not as extensively studied as some other prostaglandins like PGE2 or PGF2α, PGF1α is involved in a range of biological activities, including the regulation of vasomotor tone and platelet function.[1] The in vivo assessment of PGF1α activity is often challenging due to its short half-life. Therefore, the measurement of its more stable metabolites serves as a reliable indicator of its endogenous production. This guide focuses on 15-keto Prostaglandin F1α (15-keto PGF1α) and its subsequent metabolite, 13,14-dihydro-15-keto PGF1α, providing a comprehensive overview of their biochemistry and analytical determination.

The Metabolic Pathway: From PGF1α to its Stable Metabolites

The biological activity of prostaglandins is tightly regulated, not only through their synthesis but also through their rapid catabolism. The primary route of inactivation for PGF1α, like other prostaglandins, is enzymatic oxidation.

The key enzyme responsible for the initial and rate-limiting step in the catabolism of PGF1α is 15-hydroxyprostaglandin dehydrogenase (15-PGDH) . This enzyme catalyzes the oxidation of the hydroxyl group at carbon 15 to a ketone, forming 15-keto PGF1α. This conversion significantly attenuates the biological activity of the prostaglandin.

Following the action of 15-PGDH, the 15-keto PGF1α is often further metabolized by a reductase, which reduces the double bond at C13-14, yielding the more stable metabolite, 13,14-dihydro-15-keto Prostaglandin F1α . Due to its longer half-life in circulation compared to the parent compound and its initial metabolite, 13,14-dihydro-15-keto PGF1α is often the preferred biomarker for quantifying the in vivo production of PGF1α.[2]

Figure 1: Metabolic pathway of Prostaglandin F1α.

Analytical Methodologies for the Quantification of 15-keto PGF1α and its Metabolites

Accurate and reliable measurement of 15-keto PGF1α and its dihydro metabolite is crucial for understanding the role of PGF1α in health and disease. The two primary analytical techniques employed for this purpose are the Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation: A Critical First Step

Regardless of the analytical method chosen, proper sample preparation is paramount to ensure the accuracy and reproducibility of the results. Prostaglandins are susceptible to degradation, and their concentrations can be influenced by sample handling.

Key Considerations for Sample Preparation:

-

Anticoagulant Selection: For plasma samples, EDTA is a commonly used anticoagulant.

-

Platelet Activation: To prevent artificial prostaglandin synthesis from activated platelets, samples should be processed promptly and kept on ice.

-

Storage: Samples should be stored at -80°C to minimize degradation.

-

Solid-Phase Extraction (SPE): For complex matrices like plasma and urine, a solid-phase extraction step is often necessary to remove interfering substances and concentrate the analytes of interest. C18 reverse-phase cartridges are commonly used for this purpose.

Detailed Protocol for Solid-Phase Extraction of Prostaglandins from Plasma:

-

Acidification: Acidify the plasma sample to a pH of approximately 3.5 with a dilute acid (e.g., 1M formic acid). This step protonates the carboxylic acid group of the prostaglandins, making them less polar and enhancing their retention on the C18 stationary phase.

-

Column Conditioning: Condition a C18 SPE cartridge by washing with one column volume of methanol followed by one column volume of deionized water.

-

Sample Loading: Load the acidified plasma sample onto the conditioned C18 cartridge.

-

Washing: Wash the cartridge with a polar solvent, such as deionized water or a low percentage of methanol in water, to remove hydrophilic impurities.

-

Elution: Elute the retained prostaglandins with a non-polar organic solvent, such as methyl formate or ethyl acetate.

-

Drying and Reconstitution: Evaporate the elution solvent to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in the appropriate assay buffer for ELISA or mobile phase for LC-MS/MS analysis.

Figure 2: General workflow for solid-phase extraction of prostaglandins.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a widely used immunoassay technique that offers a good balance of sensitivity, throughput, and cost-effectiveness for the quantification of prostaglandin metabolites. Commercially available ELISA kits for 13,14-dihydro-15-keto-PGFα are typically competitive assays.

Principle of Competitive ELISA:

In a competitive ELISA, the antigen present in the sample competes with a fixed amount of labeled antigen (e.g., conjugated to an enzyme) for a limited number of binding sites on a specific antibody coated onto a microplate. The amount of labeled antigen bound to the antibody is inversely proportional to the concentration of the unlabeled antigen in the sample.

Step-by-Step ELISA Protocol (based on a typical commercial kit for 13,14-dihydro-15-keto-PGF2α):

-

Standard and Sample Preparation: Prepare a standard curve by serially diluting the provided 13,14-dihydro-15-keto-PGFα standard. Dilute the extracted samples as necessary to fall within the range of the standard curve.

-

Assay Plate Setup: Add standards and samples to the wells of the antibody-coated microplate.

-

Addition of Conjugate and Antibody: Add the enzyme-conjugated 13,14-dihydro-15-keto-PGFα and the specific antibody to each well.

-

Incubation: Incubate the plate for the specified time (typically 1-2 hours at room temperature or overnight at 4°C) to allow for competitive binding.

-

Washing: Wash the plate multiple times with the provided wash buffer to remove any unbound reagents.

-

Substrate Addition: Add the enzyme substrate to each well. The enzyme will convert the substrate into a colored product.

-

Incubation and Color Development: Incubate the plate for a specified time to allow for color development.

-

Stopping the Reaction: Add a stop solution to terminate the enzymatic reaction.

-

Absorbance Measurement: Read the absorbance of each well at the appropriate wavelength using a microplate reader.

-

Data Analysis: Generate a standard curve by plotting the absorbance values against the corresponding standard concentrations. Determine the concentration of 13,14-dihydro-15-keto-PGFα in the samples by interpolating their absorbance values from the standard curve.

Critical Parameters and Considerations for ELISA:

-

Antibody Cross-Reactivity: It is essential to consider the cross-reactivity of the antibody with other related prostaglandins. While kits for PGFM (13,14-dihydro-15-keto-PGF2α) are readily available, their cross-reactivity with the PGF1α metabolite should be considered if measuring mixed samples. For instance, a 6-keto-PGF1α ELISA kit shows minimal cross-reactivity with 13,14-dihydro-15-keto-PGF1α (<0.01%).[3] However, specific cross-reactivity data for the target analyte should be obtained from the kit manufacturer.

-

Matrix Effects: Biological matrices can interfere with the assay. It is crucial to validate the assay for the specific sample type being analyzed and to use the same matrix for the standard curve if possible.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific analytical technique that has become the gold standard for the quantification of small molecules, including prostaglandins, in complex biological matrices.

Principle of LC-MS/MS:

LC-MS/MS combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry. The liquid chromatograph separates the components of a mixture, and the mass spectrometer identifies and quantifies the individual components based on their mass-to-charge ratio (m/z) and fragmentation patterns.

Detailed Protocol for LC-MS/MS Analysis of 13,14-dihydro-15-keto PGF1α:

-

Sample Preparation: Prepare samples as described in the solid-phase extraction protocol. The use of a deuterated internal standard (e.g., 13,14-dihydro-15-keto-PGF1α-d4) is highly recommended to correct for matrix effects and variations in extraction recovery and instrument response.

-

Chromatographic Separation:

-

Column: A C18 reverse-phase column is typically used for the separation of prostaglandins.

-

Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid) is commonly employed.

-

Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is typical.

-

-

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in the negative ion mode is generally used for the analysis of prostaglandins due to the presence of the carboxylic acid group.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. In MRM, a specific precursor ion (the deprotonated molecule, [M-H]⁻) is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific product ion is monitored in the third quadrupole (Q3).

-

Proposed MRM Transitions for 13,14-dihydro-15-keto PGF1α (Molecular Weight: 356.5 g/mol ):

| Analyte | Precursor Ion (Q1) [M-H]⁻ | Product Ion (Q3) |

| 13,14-dihydro-15-keto PGF1α | 355.2 | To be determined empirically, but likely fragments include loss of water and/or parts of the alkyl chains. |

| 13,14-dihydro-15-keto PGF1α-d4 (Internal Standard) | 359.2 | To be determined empirically. |

Note: The optimal collision energy and specific product ions need to be determined by infusing a standard solution of the analyte into the mass spectrometer.

Method Validation for LC-MS/MS:

A rigorous validation of the LC-MS/MS method is essential to ensure the reliability of the data. Key validation parameters include:

-

Linearity: The range over which the instrument response is proportional to the analyte concentration.

-

Accuracy: The closeness of the measured value to the true value.

-

Precision: The degree of agreement among individual measurements.

-

Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected.

-

Limit of Quantification (LOQ): The lowest concentration of the analyte that can be accurately and precisely quantified.

-

Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte.

-

Recovery: The efficiency of the extraction process.

Data Presentation: Expected Concentrations of Prostaglandin Metabolites

The concentrations of prostaglandin metabolites can vary significantly depending on the biological matrix, the physiological or pathological state of the individual, and the analytical method used. The following table provides some reported concentrations of related prostaglandin metabolites to serve as a general reference.

| Metabolite | Matrix | Condition | Concentration Range | Reference |

| 6,15-diketo-13,14-dihydro-PGF1α | Human Plasma | Normal | ~297.8 pg/mL | [4] |

| 13,14-dihydro-15-keto-PGF2α | Human Plasma | Cycling Women | 63.6 ± 10.3 pg/mL | [5] |

| 13,14-dihydro-15-keto-PGF2α | Human Plasma | Late-stage Labor | 352 ± 107 pg/mL | [5] |

| 6-keto-PGF1α | Human Plasma | Septic Shock (Survivors) | 30 pg/mL (median) | [6] |

| 6-keto-PGF1α | Human Plasma | Septic Shock (Non-survivors) | 229 pg/mL (median) | [6] |

Conclusion

The measurement of 15-keto PGF1α and its more stable metabolite, 13,14-dihydro-15-keto PGF1α, provides a valuable tool for researchers, scientists, and drug development professionals to assess the in vivo production and activity of PGF1α. While ELISA offers a convenient and high-throughput method for their quantification, LC-MS/MS provides superior specificity and sensitivity. The choice of analytical method should be guided by the specific research question, the required level of sensitivity and specificity, and the available resources. Regardless of the method chosen, meticulous sample handling and preparation are critical for obtaining accurate and reliable data. This guide provides a comprehensive framework for the analysis of these important prostaglandin metabolites, enabling a deeper understanding of their role in health and disease.

References

-

PubChem. Prostaglandin F1alpha. National Center for Biotechnology Information. [Link]

-

PubChem. 13,14-dihydro-15-keto-PGF2alpha. National Center for Biotechnology Information. [Link]

-

Sell, LL, et al. Prostaglandin F1 alpha levels during and after neonatal extracorporeal membrane oxygenation. J Pediatr Surg. 1991;26(10):1175-8. [Link]

-

Miyazaki, K, et al. Microdetermination of the 6,15-diketo-13,14-dihydroprostaglandin F1alpha in human plasma using gas chromatography/selected ion monitoring with [18O]6,15-diketo-13,14-dihydro-prostaglandin F1alpha as an internal standard. J Chromatogr. 1993;612(1):43-9. [Link]

-

Yagi, S, et al. 6-Keto Prostaglandin F1 Alpha, Thromboxane B2, and 13,14-dihydro-15-keto Prostaglandin F Concentrations of Normotensive and Preeclamptic Patients During Pregnancy, Delivery, and the Postpartum Period. Am J Obstet Gynecol. 1986;155(2):325-30. [Link]

-

Strickland, DM, et al. Measurement of 13,14-dihydro-15-keto-prostaglandin F2 alpha and 6-keto-prostaglandin F1 alpha in plasma by radioimmunoassay without prior extraction or chromatography. Prostaglandins. 1982;24(6):797-810. [Link]

-

Kerbel, B, et al. Use of urinary 13,14, dihydro-15-keto-prostaglandin F2α (PGFM) concentrations to diagnose pregnancy and predict parturition in the giant panda (Ailuropoda melanolecua). PLoS One. 2018;13(5):e0195598. [Link]

-

Leavitt, WW, et al. 13, 14-dihydro-15-keto-prostaglandin F2alpha concentrations in human plasma and amniotic fluid. Am J Obstet Gynecol. 1978;132(4):430-3. [Link]

-

Curnow, RT, et al. Cardiac effects of prostaglandins E1 and F1 alpha. J Mol Cell Cardiol. 1976;8(9):703-12. [Link]

-

Yu, Y, et al. PG F2α Receptor: A Promising Therapeutic Target for Cardiovascular Disease. Front Pharmacol. 2012;3:11. [Link]

-

Halushka, PV, et al. Elevated plasma 6-keto-prostaglandin F1 alpha in patients in septic shock. Crit Care Med. 1985;13(6):451-3. [Link]

-

Zhang, Y, et al. Determination of 6-keto prostaglandin F1α and its metabolites in human plasma by LC-MS/MS. J Chromatogr B Analyt Technol Biomed Life Sci. 2012;901:92-9. [Link]

-

Axer, H, et al. Plasma level of 13,14-dihydro-15-keto-PGE2 in patients with diabetic ketoacidosis and in normal fasting subjects. Diabetes. 1986;35(9):1004-10. [Link]

-

Assay Genie. 6-keto-PGF1a/6-keto-prostaglandin F1a ELISA Kit (UNFI0045). [Link]

-

Kerbel, B, et al. Use of urinary 13,14, dihydro-15-keto-prostaglandin F2α (PGFM) concentrations to diagnose pregnancy and predict parturition in the giant panda (Ailuropoda melanolecua). PLoS One. 2018;13(5):e0195598. [Link]

-

Polson, C, et al. One-step dispersive solid phase extraction (dSPE) and protein precipitation to streamline high-throughput reversed-phase metabol. ChemRxiv. 2024. [Link]

-

Imamura, A, et al. Decreased 6-keto prostaglandin F1 alpha (6-keto PGF1 alpha) in patients with Lesch-Nyhan syndrome. Brain Dev. 1993;15(5):381-3. [Link]

-

Wikipedia. Prostaglandin F receptor. [Link]

-

Zhao, Y, et al. Packed-Fiber Solid Phase-Extraction Coupled with HPLC-MS/MS for Rapid Determination of Lipid Oxidative Damage Biomarker 8-Iso-Prostaglandin F2α in Urine. Molecules. 2022;27(14):4457. [Link]

Sources

- 1. Prostaglandin F1 alpha levels during and after neonatal extracorporeal membrane oxygenation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. 6-keto-PGF1 alpha ELISA Kit (ab133023) | Abcam [abcam.com]

- 4. Microdetermination of the 6,15-diketo-13,14-dihydroprostaglandin F1alpha in human plasma using gas chromatography/selected ion monitoring with [18O]6,15-diketo-13,14-dihydro-prostaglandin F1alpha as an internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 13, 14-dihydro-15-keto-prostaglandin F2alpha concentrations in human plasma and amniotic fluid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Elevated plasma 6-keto-prostaglandin F1 alpha in patients in septic shock - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Enzymatic Conversion of Prostaglandin F1α to 15-keto Prostaglandin F1α

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the enzymatic conversion of Prostaglandin F1α (PGF1α) to its biologically less active metabolite, 15-keto PGF1α. This process is a critical step in prostaglandin catabolism, primarily mediated by the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH).

Section 1: Biological Significance and a Tale of Two Molecules

Prostaglandins are a group of physiologically active lipid compounds that play diverse and potent roles in the body, including regulating inflammation, blood flow, and the formation of blood clots. PGF1α is a stable, but minor, metabolite of prostacyclin (PGI2), a powerful vasodilator and inhibitor of platelet aggregation.[1] While PGF1α itself has limited biological activity, its enzymatic conversion to 15-keto PGF1α is a key step in the broader pathway of prostaglandin inactivation.[2][3]

The enzyme at the heart of this conversion is NAD+-linked 15-hydroxyprostaglandin dehydrogenase (15-PGDH).[2][3][4] This enzyme catalyzes the oxidation of the 15-hydroxyl group of various prostaglandins, including PGF1α, into a 15-keto group.[3][4] This single chemical modification drastically reduces the biological activity of the prostaglandin, effectively acting as a biological "off-switch".[2][3] Understanding and controlling this enzymatic reaction is of significant interest in fields such as cancer research, inflammation, and tissue regeneration, where the levels of active prostaglandins are often dysregulated.[2][4][5]

Section 2: The Key Player: 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH)

15-PGDH is the rate-limiting enzyme in the catabolism of prostaglandins.[4][6] It belongs to the family of short-chain dehydrogenases/reductases (SDRs) and exhibits broad substrate specificity, acting on various prostaglandins like PGE2, PGD2, and PGF2α.[4]

Mechanism of Action

The conversion of PGF1α to 15-keto PGF1α is an oxidation reaction that requires the cofactor nicotinamide adenine dinucleotide (NAD+).[2][3][4] The enzyme facilitates the transfer of a hydride ion from the 15-hydroxyl group of PGF1α to NAD+, resulting in the formation of 15-keto PGF1α and NADH.[7] Key amino acid residues within the enzyme's active site, such as Tyr151 and Ser138, are crucial for substrate binding and catalysis.[7] The binding of NAD+ is believed to induce a conformational change in the enzyme that facilitates the deprotonation of the substrate's hydroxyl group, a critical step for the subsequent hydride transfer.[7]

Caption: A generalized workflow for the in vitro enzymatic conversion of PGF1α.

Step-by-Step Protocol

-

Prepare the Substrate Mixture:

-

Dilute the β-NAD+ stock solution to 1 mM in Assay Buffer.

-

Dilute the PGF1α stock solution to 0.4 mM in Assay Buffer.

-

Mix equal volumes of the diluted β-NAD+ and PGF1α solutions to achieve final concentrations of 0.5 mM β-NAD+ and 0.2 mM PGF1α in the substrate mixture. [8]

-

-

Set up the Reaction:

-

In a microcentrifuge tube, add 50 µL of the 1.0 ng/µL recombinant human 15-PGDH working solution.

-

Include a substrate blank control containing 50 µL of Assay Buffer instead of the enzyme solution.

-

To initiate the reaction, add 50 µL of the Substrate Mixture to the tube containing the enzyme and the blank control.

-

-

Incubation:

-

Incubate the reaction mixture at 37°C for a predetermined time (e.g., 30-60 minutes). The optimal incubation time may need to be determined empirically based on the desired conversion rate.

-

-

Monitoring Enzyme Activity (Optional):

-

Reaction Termination:

-

To stop the reaction, add a small volume of a weak acid, such as 1 M citric acid, to lower the pH and denature the enzyme.

-

Section 4: Product Purification and Analysis

Solid Phase Extraction (SPE) for Purification

For accurate quantification, it is often necessary to purify the 15-keto PGF1α from the reaction mixture. Solid phase extraction is a common method for this purpose. C18 SPE cartridges can be used to bind the prostaglandins, which can then be eluted with an organic solvent like ethyl acetate or methanol.

Quantification by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying 15-keto PGF1α.

-

Chromatography: A C18 reverse-phase column is typically used with a gradient of water and acetonitrile, both containing a small amount of formic acid to improve ionization.

-

Mass Spectrometry: The analysis is performed in negative ion mode using selected reaction monitoring (SRM) to detect the specific parent-to-daughter ion transition for 15-keto PGF1α. A stable isotope-labeled internal standard (e.g., 15-keto PGF1α-d4) should be used for accurate quantification.

Quantification by ELISA

Enzyme-linked immunosorbent assay (ELISA) is another option for quantifying 15-keto PGF1α, particularly when LC-MS/MS is not available. [10][11]Commercially available ELISA kits offer a convenient and sensitive method for detection. [1]It is important to validate the specificity of the antibody used in the ELISA kit to ensure minimal cross-reactivity with the starting material, PGF1α. [10]

Section 5: Data Interpretation and Troubleshooting

-

Conversion Efficiency: The efficiency of the conversion can be calculated by comparing the peak areas or concentrations of the product (15-keto PGF1α) and the remaining substrate (PGF1α).

-

Enzyme Inactivity: If low or no conversion is observed, troubleshoot by:

-

Verifying the activity of the recombinant enzyme using a known substrate like PGE2. [9] * Ensuring the freshness of the Assay Buffer, particularly the DTT.

-

Checking the pH of the reaction mixture.

-

-

Analytical Issues: If issues arise during LC-MS/MS analysis, optimize the chromatographic separation and mass spectrometer parameters. Ensure the purity of the analytical standards.

Section 6: Trustworthiness and Self-Validation

The protocol described is designed to be self-validating. The inclusion of a substrate blank allows for the correction of any background signal. Monitoring the reaction kinetically provides an internal control for enzyme activity. Furthermore, the use of an internal standard in the LC-MS/MS analysis ensures accurate quantification by accounting for variations in sample preparation and instrument response.

References

-

Oral Microbiome and Metabolome Changes During Orthodontic Treatments: A Systematic Review of Limited Clinical Evidence. MDPI. Available at: [Link]

-

6-Keto prostaglandin F1 alpha production in endothelial-cell cultures in response to normal and diabetic human serum. PubMed. Available at: [Link]

-

Structural Insights into Novel 15-Prostaglandin Dehydrogenase Inhibitors. PMC. Available at: [Link]

-

Metabolism of prostacyclin and 6-keto-prostaglandin F1 alpha in man. ResearchGate. Available at: [Link]

-

Measurement of 13,14-dihydro-15-keto-prostaglandin F2 alpha and 6-keto-prostaglandin F1 alpha in plasma by radioimmunoassay without prior extraction or chromatography. ResearchGate. Available at: [Link]

-

NAD+-linked 15-hydroxyprostaglandin dehydrogenase: structure and biological functions. PubMed. Available at: [Link]

-

15-hydroxyprostaglandin dehydrogenase (15-PGDH) prevents lipopolysaccharide (LPS)-induced acute liver injury. PubMed. Available at: [Link]

-

15-hydroxyprostaglandin dehydrogenase (NAD+). Wikipedia. Available at: [Link]

-

15-PGDH inhibition activates the splenic niche to promote hematopoietic regeneration. The Journal of Clinical Investigation. Available at: [Link]

-

An enzyme-linked immunosorbent assay for 6-keto PGF1 alpha. PubMed. Available at: [Link]

-

NAD+-linked 15-hydroxyprostaglandin dehydrogenase (15-PGDH) behaves as a tumor suppressor in lung cancer. Oxford Academic. Available at: [Link]

-

Generation of monoclonal antibody against 6-Keto PGF1α and development of ELISA for its quantification in culture medium. NIH. Available at: [Link]

-

15-Hydroxyprostaglandin Dehydrogenase Generation of Electrophilic Lipid Signaling Mediators from Hydroxy Ω-3 Fatty Acids. NIH. Available at: [Link]

-

Inhibition of 15-PDGH: a strategy to rejuvenate aged muscles? Signal Transduction and Targeted Therapy. Available at: [Link]

-

Potent and selective inhibitors of NAD+-dependent 15-hydroxyprostaglandin dehydrogenase (HPGD). Probe Reports from the NIH Molecular Libraries Program. Available at: [Link]

-

Quantitative high-throughput screen of 15-PGDH. ResearchGate. Available at: [Link]

-

HPGD - 15-hydroxyprostaglandin dehydrogenase [NAD(+)] - Homo sapiens (Human). UniProtKB. Available at: [Link]

-

Decreased 6-keto prostaglandin F1 alpha (6-keto PGF1 alpha) in patients with Lesch-Nyhan syndrome. PubMed. Available at: [Link]

-

Human 15-PGDH(Prostaglandin dehydrogenase 1)ELISA Kit. Assay Genie. Available at: [Link]

-

Quantitative analysis of 6-keto-prostaglandin F1 alpha using immunoaffinity purification and gas chromatography-mass spectrometry. PubMed. Available at: [Link]

-

Development and validation of a LC/MS/MS method for 6-keto PGF 1α, a metabolite of prostacyclin (PGI 2). ResearchGate. Available at: [Link]

-

Increased plasma immunoreactive 6-keto-prostaglandin F1 alpha levels in newborns with idiopathic respiratory distress syndrome. PubMed. Available at: [Link]

-

Different results of plasma 6-keto-prostaglandin F1 alpha measurements utilizing two antisera with apparently similar specificity. PubMed. Available at: [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. NAD+-linked 15-hydroxyprostaglandin dehydrogenase: structure and biological functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. 15-hydroxyprostaglandin dehydrogenase (NAD+) - Wikipedia [en.wikipedia.org]

- 5. d-nb.info [d-nb.info]

- 6. mybiosource.com [mybiosource.com]

- 7. Structural Insights into Novel 15-Prostaglandin Dehydrogenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. resources.rndsystems.com [resources.rndsystems.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. An enzyme-linked immunosorbent assay for 6-keto PGF1 alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Generation of monoclonal antibody against 6-Keto PGF1α and development of ELISA for its quantification in culture medium - PMC [pmc.ncbi.nlm.nih.gov]

The Physiological Role of 15-keto Prostaglandin F1α in Mammals: A Technical Guide for Researchers

Abstract

This technical guide provides an in-depth exploration of 15-keto Prostaglandin F1α (15-keto PGF1α), a primary metabolite of Prostaglandin F1α (PGF1α). Historically viewed as an inactive product of prostaglandin degradation in mammals, emerging research into related 15-keto eicosanoids warrants a re-evaluation of this perspective. This document details the biosynthesis and metabolism of 15-keto PGF1α, contextualizes its physiological relevance by examining its precursor PGF1α, and critically discusses the potential for undiscovered biological activity. Furthermore, this guide serves as a practical resource for researchers by providing detailed methodologies for the robust and specific analysis of 15-keto PGF1α, thereby empowering future investigations into its definitive physiological roles.

Introduction: Re-examining a Metabolite